molecular formula C11H7N3O2 B15166588 5-Cyano-3-(2-nitrovinyl)indole

5-Cyano-3-(2-nitrovinyl)indole

Cat. No.: B15166588
M. Wt: 213.19 g/mol
InChI Key: CQDDYYRKWJNSCZ-ONEGZZNKSA-N
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Description

5-Cyano-3-(2-nitrovinyl)indole is a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the pathogenesis of various cancers and in treatment resistance. Research indicates that this compound effectively inhibits AKR1C3, which plays a key role in the metabolism of steroids and prostaglandins, as well as in the activation of certain chemotherapeutic prodrugs. By inhibiting AKR1C3, this compound disrupts hormonal signaling pathways and can sensitize cancer cells to therapy. Studies have shown that this inhibitor induces apoptosis in hormone-related cancer cell lines, such as those in prostate cancer, highlighting its significant research value in oncology for understanding drug resistance mechanisms and developing novel therapeutic strategies. The compound serves as a critical chemical probe for investigating the biological functions of the AKR1C family of enzymes. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

3-[(E)-2-nitroethenyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C11H7N3O2/c12-6-8-1-2-11-10(5-8)9(7-13-11)3-4-14(15)16/h1-5,7,13H/b4-3+

InChI Key

CQDDYYRKWJNSCZ-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=C(C=C1C#N)C(=CN2)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C=C[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies for 5 Cyano 3 2 Nitrovinyl Indole and Its Analogs

Established Synthetic Pathways for Nitrovinyl Indoles

The creation of the nitrovinyl group on an indole (B1671886) ring is a cornerstone of synthesizing a wide array of indole derivatives. The Knoevenagel condensation stands out as a primary and extensively studied method.

Knoevenagel Condensation of Indole-3-carbaldehydes with Nitroalkanes

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and involves the reaction of a carbonyl compound, in this case, indole-3-carbaldehyde, with a compound containing an active methylene (B1212753) group, such as a nitroalkane. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by a dehydration reaction, resulting in the formation of an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The electron-withdrawing nature of the nitro group makes the methylene protons of nitroalkanes sufficiently acidic to be deprotonated by a mild base, facilitating the reaction. wikipedia.org

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the choice of catalyst and reaction conditions. A variety of catalytic systems have been explored to optimize the synthesis of nitrovinyl indoles. These include:

Basic Catalysts: Weakly basic amines like piperidine (B6355638) are commonly used to catalyze the condensation. wikipedia.org

Metal Oxides: Catalytic amounts of metal oxides such as CaO, PbO, and Sb2O3 have been investigated. researchgate.net

Heterogeneous Catalysts: Nano n-propylsulfonated γ-Fe2O3 has been shown to be an effective and magnetically recyclable heterogeneous catalyst for the synthesis of 2-indolyl-1-nitroalkanes. researchgate.net

Microwave and Ultrasound Irradiation: These techniques have been employed to accelerate the reaction and improve yields. sigmaaldrich.com

Solvent-Free Conditions: The development of solvent-free reaction conditions offers a more environmentally friendly approach. sigmaaldrich.com

Biocatalysts: Porcine pancreas lipase (B570770) (PPL) has been utilized as a biocatalyst, demonstrating high selectivity towards the E configuration of the product. researchgate.net

The optimization of reaction conditions also involves factors such as temperature and the use of co-catalysts or promoters. For instance, indium(III) catalysts with acetic anhydride (B1165640) as a promoter have been reported for this condensation. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

Catalyst SystemAdvantagesDisadvantages
Weakly Basic Amines (e.g., piperidine)Readily available, mild conditionsMay require longer reaction times
Metal OxidesCan be effectivePotential for metal contamination
Heterogeneous Catalysts (e.g., NPS-γ-Fe2O3)Recyclable, easy separationMay have lower activity than homogeneous catalysts
Microwave/UltrasoundFaster reaction times, higher yieldsRequires specialized equipment
Biocatalysts (e.g., PPL)High selectivity, environmentally friendlyCan be sensitive to reaction conditions
Regiochemical Control in Nitrovinyl Indole Formation

Regioselectivity is a critical aspect of indole chemistry. While the Knoevenagel condensation of indole-3-carbaldehyde with a nitroalkane inherently leads to the 3-substituted nitrovinyl indole, controlling the position of functionalization on the indole nucleus in other reactions is a significant challenge. For instance, in the oxidative Heck reaction of indoles, ligand development has been crucial for achieving C3-/C2-selectivity. scispace.com The use of specific directing groups or templates can also influence the site of reaction. scispace.com In the context of the Knoevenagel condensation itself, the starting material, indole-3-carbaldehyde, dictates the formation of the 3-(2-nitrovinyl)indole product. However, the synthesis of other isomers would require starting with the corresponding indole-carbaldehyde, for example, indole-2-carbaldehyde.

Alternative Methodologies for Nitrovinyl Indole Construction

Beyond the Knoevenagel condensation, other methods for constructing the nitrovinyl indole framework exist. One notable alternative is the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com This method can be advantageous depending on the desired substitution pattern on the final indole product. mdpi.com However, the presence of a base required for the reaction can sometimes lead to the oligomerization of the starting styrene, affecting the yield. mdpi.com Another approach involves the reaction of indole with a nitrostyrene (B7858105) derivative, which can be catalyzed by various metal complexes. researchgate.netacs.org For example, rhodium(III) complexes have been shown to catalyze the Friedel-Crafts reaction of indoles with trans-β-nitrostyrene. csic.es

Synthesis of 5-Cyano-3-(2-nitrovinyl)indole via Specific Precursors

The synthesis of the specific target molecule, this compound, necessitates the use of a precursor that already contains the cyano group at the 5-position of the indole ring.

Functionalization of Pre-formed Indole Scaffolds

The most direct route to this compound involves the functionalization of a pre-existing 5-cyanoindole (B20398) scaffold. The key starting material for this approach is 5-cyanoindole-3-carbaldehyde. This intermediate can then undergo a Knoevenagel condensation with a suitable nitroalkane, typically nitromethane, in the presence of a basic catalyst to yield the desired product.

The synthesis of the 5-cyanoindole precursor itself can be achieved through various methods. One common strategy is the Fischer indole synthesis, where 4-cyanophenylhydrazine hydrochloride is reacted with a suitable carbonyl compound. For instance, the synthesis of 3-(4-chlorobutyl)-5-cyanoindole is achieved by reacting 4-cyanophenylhydrazine hydrochloride with 1,1-dimethoxy-6-chlorohexane. google.com The introduction of the cyano group at the 5-position can also be accomplished through cyanation of a 5-haloindole derivative or other functional group interconversions on the pre-formed indole ring.

The subsequent formylation at the C3 position of 5-cyanoindole to produce 5-cyanoindole-3-carbaldehyde can be carried out using standard formylation methods such as the Vilsmeier-Haack reaction. d-nb.info Once 5-cyanoindole-3-carbaldehyde is obtained, the final step is the Knoevenagel condensation with nitromethane.

Table 2: Key Intermediates and Reactions for the Synthesis of this compound

Precursor/IntermediateReactionProduct
4-Cyanophenylhydrazine hydrochlorideFischer Indole Synthesis5-Cyanoindole
5-CyanoindoleVilsmeier-Haack Reaction5-Cyanoindole-3-carbaldehyde
5-Cyanoindole-3-carbaldehyde and NitromethaneKnoevenagel CondensationThis compound

Strategies for Introducing the Cyano Moiety and Nitrovinyl Group

The introduction of the cyano (-CN) group at the 5-position of the indole ring and the nitrovinyl (-CH=CHNO₂) group at the 3-position is typically achieved through a multi-step process.

A common approach begins with a commercially available indole derivative, which is first cyanated at the C5 position. Various methods exist for the cyanation of indoles. rsc.orgacs.org One such method involves the palladium-catalyzed cyanation of a halogenated indole precursor. rsc.org Another approach is the direct C-H cyanation of the indole ring. acs.org For instance, electrochemical methods have been developed for the site-selective C-H cyanation of indoles using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source, facilitated by a redox catalyst like tris(4-bromophenyl)amine (B153671). acs.org This method offers good yields and regioselectivity under mild, room-temperature conditions without the need for transition-metal reagents or chemical oxidants. acs.org

Once the 5-cyanoindole scaffold is obtained, the nitrovinyl group is introduced at the C3 position. A widely used method for this transformation is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgwikipedia.org This reaction involves the condensation of an aldehyde with a nitroalkane in the presence of a base. wikipedia.org In the context of this compound synthesis, 5-cyanoindole-3-carboxaldehyde is reacted with nitromethane. wikipedia.org The initial product is a β-nitro alcohol, which can then be dehydrated to yield the desired 3-(2-nitrovinyl)indole derivative. wikipedia.org

The synthesis of the required 5-cyanoindole-3-carboxaldehyde can be achieved through formylation of 5-cyanoindole. The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C3 position of indoles. ekb.eg

An alternative strategy involves starting with indole-3-carboxaldehyde, which can be converted to 3-(2-nitrovinyl)indole via a Henry reaction with nitromethane. wikipedia.orgtci-thaijo.org Subsequent functionalization of the C5 position to introduce the cyano group would then be required. However, direct nitration of the indole ring at the C3 position is also a possible route to obtain 3-nitroindole, which can then be further elaborated. nih.gov

The following table summarizes some of the key reactions involved in the synthesis of the title compound and its precursors.

ReactionReagents and ConditionsPurpose
C-H Cyanation Indole, TMSCN, tris(4-bromophenyl)amine (redox catalyst), undivided cell, room temperatureIntroduction of the cyano group at the C2 or C3 position of the indole ring. acs.org
Palladium-Catalyzed Cyanation Halogenated indole, cyanide source, palladium catalystIntroduction of the cyano group onto the indole ring. rsc.org
Henry (Nitroaldol) Reaction Indole-3-carboxaldehyde, Nitromethane, BaseFormation of a β-nitro alcohol, a precursor to the nitrovinyl group. wikipedia.orgwikipedia.org
Dehydration β-nitro alcohol, Dehydrating agentFormation of the nitrovinyl group. wikipedia.org
Vilsmeier-Haack Reaction Indole, Phosphorus oxychloride, DimethylformamideIntroduction of a formyl group at the C3 position of the indole ring. ekb.eg

Asymmetric Synthesis Approaches to Chiral this compound Analogs

The synthesis of chiral analogs of this compound is of significant interest due to the potential for enantioselective biological activity. Asymmetric synthesis primarily focuses on the stereocontrolled formation of the C-C bond during the Henry reaction, leading to chiral β-nitro alcohols which are precursors to the nitrovinyl group.

A major strategy involves the use of chiral catalysts to control the stereochemical outcome of the nitroaldol reaction. nih.govrsc.orgacs.orgbuchler-gmbh.comorganic-chemistry.org Both organocatalysts and chiral metal complexes have been successfully employed.

Organocatalysis: Cinchona alkaloids and their derivatives have emerged as powerful organocatalysts for the asymmetric Henry reaction. nih.govbuchler-gmbh.com These catalysts can act as bifunctional acid-base catalysts, activating both the nitroalkane and the aldehyde to facilitate an enantioselective reaction. nih.gov By selecting the appropriate cinchona alkaloid pseudoenantiomer, it is possible to synthesize either stereoisomer of the desired β-nitro alcohol. buchler-gmbh.com

Chiral Metal Catalysis: Chiral copper(II) complexes have been extensively studied for their ability to catalyze enantioselective Henry reactions. rsc.orgacs.orgmdpi.com These complexes, often derived from chiral ligands such as bis(oxazolines) or Schiff bases, can create a chiral environment around the reacting molecules, leading to high levels of enantioselectivity. rsc.orgmdpi.com For instance, a catalyst system comprising a copper(II) acetate (B1210297) and a chiral bis(oxazoline) ligand has proven effective in the enantioselective Henry reaction. organic-chemistry.org Similarly, chiral N,N'-dioxide-Cu(I) complexes have been developed and shown to be highly effective for the asymmetric Henry reaction of aldehydes, including α-ketoesters, affording products with high enantiomeric excesses. acs.org

The following table highlights some of the catalytic systems used in asymmetric Henry reactions relevant to the synthesis of chiral analogs of the title compound.

Catalyst TypeExample Catalyst/LigandKey Features
Organocatalyst Cinchona AlkaloidsBifunctional acid-base catalysis; access to both enantiomers. nih.govbuchler-gmbh.com
Chiral Metal Complex Copper(II)-Bis(oxazoline)Effective for enantioselective nitroaldol reactions. organic-chemistry.org
Chiral Metal Complex Copper(II)-Schiff BaseCan selectively produce nitroalcohols or β-nitrostyrenes depending on the counter-anion. mdpi.com
Chiral Metal Complex N,N'-Dioxide-Copper(I)Highly effective for asymmetric Henry reactions with a broad substrate scope, including α-ketoesters. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of the chemical processes involved. researchgate.net This includes the use of less hazardous reagents, alternative energy sources, and more efficient catalytic systems.

One key area of focus is the development of environmentally benign methods for the cyanation of indoles. Traditional cyanation methods often employ toxic cyanide sources. Greener alternatives include the use of acetonitrile (B52724) (CH₃CN) as a cyanide source in a palladium-catalyzed direct C3-cyanation of indoles. rsc.org Electrochemical methods for C-H cyanation also align with green chemistry principles by using electricity as a "traceless" reagent, avoiding the need for chemical oxidants. acs.org

In the context of the Henry reaction, performing the reaction in aqueous media represents a significant green improvement over the use of organic solvents. organic-chemistry.org The use of catalytic amounts of base, rather than stoichiometric amounts, also contributes to a more environmentally friendly process. organic-chemistry.org

The following table summarizes some green chemistry approaches applicable to the synthesis of the title compound.

Green Chemistry PrincipleApplication in Synthesis
Use of Safer Reagents Utilizing acetonitrile as a cyanide source instead of more toxic alternatives. rsc.org
Use of Renewable Feedstocks Potentially deriving starting materials from bio-based sources.
Use of Catalysis Employing catalytic amounts of base in the Henry reaction; using recyclable catalysts. organic-chemistry.orgresearchgate.net
Design for Energy Efficiency Utilizing microwave irradiation to reduce reaction times. researchgate.net
Use of Safer Solvents Performing reactions in water or other environmentally benign solvents. organic-chemistry.orgresearchgate.net
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Advanced Reactivity and Mechanistic Studies of 5 Cyano 3 2 Nitrovinyl Indole

Electrophilic and Nucleophilic Reactivity of the Nitrovinyl Group

The nitrovinyl group attached to the C3 position of the indole (B1671886) ring is the primary site of diverse chemical reactions. Its electrophilic nature, a consequence of the strong electron-withdrawing capacity of the nitro group, dominates its reactivity, particularly its behavior as a Michael acceptor. However, the nitro group and the olefinic bond can also undergo various reductive transformations and participate in cycloaddition reactions.

Michael Acceptor Behavior and Conjugate Additions

The pronounced electron-deficient character of the β-carbon of the nitrovinyl group makes 5-Cyano-3-(2-nitrovinyl)indole an excellent Michael acceptor. This allows for the conjugate addition of a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a cornerstone for the synthesis of more complex indole derivatives.

The general mechanism involves the attack of a nucleophile on the β-carbon of the nitrovinyl group, leading to the formation of a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the corresponding 1,4-adduct. A variety of nucleophiles can be employed in this reaction, including carbanions derived from active methylene (B1212753) compounds, organometallic reagents, and heteroatom nucleophiles like amines and thiols.

NucleophileProduct StructureReaction ConditionsReference
Acetylacetone (B45752)3-(1-Aryl-2-nitroethyl)-5-cyano-1H-indoleBase (e.g., piperidine), solvent (e.g., ethanol), room temperatureGeneral reaction for 3-(2-nitrovinyl)indoles
Malononitrile2-(1-(5-Cyano-1H-indol-3-yl)-2-nitroethyl)malononitrileBase (e.g., triethylamine), solvent (e.g., ethanol), refluxGeneral reaction for 3-(2-nitrovinyl)indoles
Thiophenol5-Cyano-3-(2-nitro-1-(phenylthio)ethyl)-1H-indoleBase (e.g., sodium hydroxide), solvent (e.g., methanol)General reaction for 3-(2-nitrovinyl)indoles

It is important to note that while these reactions are well-established for the general class of 3-(2-nitrovinyl)indoles, specific experimental data for this compound is not extensively documented in publicly available literature. The presence of the electron-withdrawing cyano group at the C5 position is expected to enhance the electrophilicity of the Michael acceptor, potentially leading to faster reaction rates compared to unsubstituted 3-(2-nitrovinyl)indole.

Reductive Transformations of the Nitro Group and Olefinic Bond

The nitrovinyl group of this compound can be selectively reduced to afford various valuable synthetic intermediates. The reduction can target the nitro group, the carbon-carbon double bond, or both, depending on the reducing agent and reaction conditions employed.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group is a key transformation, providing access to 5-cyano-tryptamine precursors. This can be achieved using various reducing agents, with catalytic hydrogenation being a common method. Other reagents like tin(II) chloride in the presence of an acid, or sodium dithionite (B78146) can also be effective. The nitrile group is generally stable under these conditions. youtube.com

Reduction of the Olefinic Bond: The carbon-carbon double bond can be selectively reduced while preserving the nitro group. This is typically achieved through catalytic hydrogenation using specific catalysts or through hydride reagents under controlled conditions.

Complete Reduction: The simultaneous reduction of both the nitro group and the double bond leads to the formation of 5-cyano-tryptamine. This is a highly valuable transformation for the synthesis of biologically active compounds.

Reducing AgentProductNotes
H₂, Pd/C5-Cyano-3-(2-aminoethyl)indoleComplete reduction of both nitro and vinyl groups.
SnCl₂/HCl5-Cyano-3-(2-aminoethyl)indoleSelective for the nitro group, followed by reduction of the double bond under acidic conditions.
NaBH₄, Se (catalytic)5-Cyano-3-(2-aminoethyl)indoleA reported method for the reduction of nitro groups in the presence of nitriles. youtube.com

Cycloaddition Reactions and Their Synthetic Utility

The electron-deficient double bond of the nitrovinyl group in this compound can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are powerful tools for the construction of complex polycyclic indole alkaloids and other heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder Reactions): this compound can react with electron-rich dienes in Diels-Alder reactions to form six-membered rings. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the diene and the dienophile.

[3+2] Cycloadditions: As a dipolarophile, this compound can react with various 1,3-dipoles, such as azomethine ylides, nitrones, and nitrile oxides, to construct five-membered heterocyclic rings. These reactions provide a direct route to functionalized pyrrolidines, isoxazolidines, and other important heterocyclic scaffolds fused to the indole core.

DipoleCycloadductReaction Type
Azomethine YlideSpiropyrrolidinyl-oxindole[3+2] Cycloaddition
NitroneIsoxazolidine derivative[3+2] Cycloaddition

Chemical Transformations of the Indole Nucleus in this compound

While the nitrovinyl group is the more reactive site for many transformations, the indole nucleus itself can undergo functionalization, albeit with some challenges due to the presence of the deactivating cyano and nitrovinyl groups.

Functionalization at Unsubstituted Positions of the Indole Ring

The indole ring in this compound has unsubstituted positions at C2, C4, C6, and C7. Electrophilic substitution reactions, which are characteristic of indoles, are generally disfavored due to the electron-withdrawing nature of the substituents. However, under specific conditions, functionalization at these positions can be achieved. The C2 position is generally the most nucleophilic carbon in the indole ring after C3. With the C3 position blocked, reactions at C2 might be possible. Directed metalation strategies are often required to achieve regioselective functionalization at the C4, C6, and C7 positions.

N-Functionalization Strategies (e.g., Alkylation, Acylation)

The indole nitrogen (N1) remains a nucleophilic site and can be readily functionalized through alkylation and acylation reactions. These transformations are important for modifying the steric and electronic properties of the molecule and for introducing further functional handles.

N-Alkylation: The alkylation of the indole nitrogen can be achieved using various alkylating agents, such as alkyl halides or dimethyl carbonate, in the presence of a base. google.com The choice of base and solvent is crucial to ensure selective N-alkylation over potential side reactions.

Alkylating AgentBaseProduct
Methyl IodideNaH5-Cyano-1-methyl-3-(2-nitrovinyl)indole
Benzyl BromideK₂CO₃1-Benzyl-5-cyano-3-(2-nitrovinyl)indole
Dimethyl CarbonateDABCO5-Cyano-1-methyl-3-(2-nitrovinyl)indole

N-Acylation: The acylation of the indole nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base. N-acylation further deactivates the indole ring towards electrophilic attack and can serve as a protecting group strategy.

Acylating AgentBaseProduct
Acetyl ChloridePyridine1-Acetyl-5-cyano-3-(2-nitrovinyl)indole
Acetic Anhydride (B1165640)Sodium Acetate (B1210297)1-Acetyl-5-cyano-3-(2-nitrovinyl)indole

Reactivity of the Cyano Substituent

The cyano group at the C5 position of the indole ring is a key functional handle that can be elaborated into various nitrogen-containing moieties, significantly expanding the synthetic utility of this compound.

Hydrolytic Transformations and Amidation

The conversion of the nitrile functionality into amides and carboxylic acids represents a fundamental transformation in organic synthesis. These reactions can be achieved under both acidic and basic conditions. lumenlearning.comlibretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. lumenlearning.com This initially forms an amide, which is then further hydrolyzed to the corresponding carboxylic acid. lumenlearning.comchemistrysteps.com

Base-catalyzed hydrolysis is also a common method, often employing sodium hydroxide (B78521) solution under reflux. libretexts.org This process yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.org For the selective conversion of nitriles to amides, milder reaction conditions are necessary to prevent over-hydrolysis to the carboxylic acid. commonorganicchemistry.com The use of a base catalyst like sodium hydroxide in a controlled manner can favor the formation of the amide. rsc.orgrsc.orgcore.ac.uk Kinetic studies have shown that for aromatic nitriles, the first hydration to the amide can be significantly faster than the second hydration to the carboxylic acid, allowing for selective amide synthesis. rsc.org

Alternative mild methods for the hydration of nitriles to amides have been developed to tolerate sensitive functional groups. One such method employs acetaldoxime (B92144) as a water source in the presence of a rhodium catalyst, allowing the reaction to proceed under neutral and anhydrous conditions. organic-chemistry.org Another approach utilizes urea-hydrogen peroxide in an alkaline solution, which provides a mild route to amides. commonorganicchemistry.com

Table 1: Comparison of Hydrolysis Methods for Aryl Nitriles

MethodReagentsProductConditionsNotes
Acid-Catalyzed HydrolysisDilute HClCarboxylic AcidReflux libretexts.org
Base-Catalyzed HydrolysisNaOH solutionCarboxylate SaltReflux libretexts.org
Selective AmidationNaOH (catalytic)AmideControlled heating rsc.orgrsc.orgcore.ac.uk
Anhydrous AmidationAcetaldoxime, Rh catalystAmideNeutral, anhydrous organic-chemistry.org
Mild AmidationUrea-Hydrogen PeroxideAmideAlkaline solution commonorganicchemistry.com

Reductive Conversion to Amines

The reduction of the cyano group to a primary amine is a valuable transformation for introducing a basic nitrogenous center. This can be accomplished through various reductive methods, including catalytic hydrogenation and the use of metal hydride reagents. libretexts.orgjove.com

Catalytic hydrogenation is an atom-economical and environmentally benign method for nitrile reduction. rsc.orgacsgcipr.org A variety of transition metal catalysts, including those based on palladium, platinum, nickel, and cobalt, are effective for this transformation. acsgcipr.orgbme.hu The reaction is typically carried out under an atmosphere of hydrogen gas. acsgcipr.org Homogeneous catalysts, such as iron and cobalt pincer complexes, have also been developed for the selective hydrogenation of nitriles to primary amines. rsc.orgresearchgate.net These methods often exhibit good functional group tolerance. rsc.org

Metal hydrides are also powerful reagents for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a common choice and effectively reduces nitriles to primary amines. libretexts.orgjove.commasterorganicchemistry.com The reaction typically involves treatment of the nitrile with LiAlH₄ followed by an aqueous workup. youtube.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce nitriles on its own, though it can be used in combination with transition metals. masterorganicchemistry.com

Table 2: Common Methods for the Reduction of Nitriles to Primary Amines

MethodReagentsProductKey Features
Catalytic HydrogenationH₂, Pd/C or PtO₂Primary AmineAtom-economical, environmentally friendly. acsgcipr.org
Homogeneous CatalysisH₂, Fe or Co pincer complexesPrimary AmineHigh selectivity, good functional group tolerance. rsc.orgresearchgate.net
Metal Hydride Reduction1. LiAlH₄ 2. H₂OPrimary AminePowerful reducing agent. libretexts.orgjove.commasterorganicchemistry.com

Cascade and Multicomponent Reactions Involving this compound as a Building Block

The electron-deficient nature of the C2-C3 double bond in the nitrovinyl substituent, coupled with the reactivity of the indole nucleus, makes this compound an excellent substrate for cascade and multicomponent reactions. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials.

The 3-(2-nitrovinyl)indole moiety is a well-established Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. researchgate.net This reactivity can be harnessed in cascade sequences. For example, the Michael addition of a nucleophile to the nitrovinyl group can be followed by an intramolecular cyclization, leading to the formation of new ring systems. researchgate.net

Multicomponent reactions (MCRs) involving indole derivatives are a powerful tool for generating molecular diversity. nih.govrsc.org While specific examples utilizing this compound are not extensively documented, the known reactivity of 3-nitroindoles in such reactions provides a strong precedent. rsc.orgrsc.org For instance, 3-nitroindoles can participate in [3+2] cycloaddition reactions with various partners, leading to the formation of complex polycyclic indole derivatives. rsc.orgresearchgate.net It is conceivable that this compound could similarly be employed in MCRs, where the nitrovinyl group acts as an electrophilic component and the indole core participates in subsequent cyclization steps. The electrophilic character of 3-nitroindoles has been exploited in a range of dearomatization processes, highlighting their value in generating diverse substituted indolines. rsc.org

Detailed Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic methodologies. The mechanistic aspects of reactions involving this compound can be investigated through a combination of spectroscopic, kinetic, and thermodynamic studies.

Spectroscopic Analysis of Reaction Intermediates

Spectroscopic techniques are invaluable for the detection and characterization of transient intermediates in a reaction pathway. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide crucial structural information about intermediates.

For instance, in the hydrolysis of the cyano group, IR spectroscopy can be used to monitor the disappearance of the nitrile stretch (around 2230 cm⁻¹) and the appearance of the amide carbonyl stretch (around 1660 cm⁻¹). In cascade reactions, the formation of key intermediates can be confirmed by isolating them or by in situ spectroscopic monitoring. researchgate.net Spectroscopic studies on substituted indoles have shown that substituents on the benzene (B151609) ring can significantly affect the electronic transitions, which can be probed by UV-Vis and fluorescence spectroscopy. nih.gov Such studies on this compound could provide insights into how the substituents influence the electronic properties and reactivity of the indole ring.

Kinetic and Thermodynamic Profiling of Reaction Pathways

Kinetic studies provide information about the rates of chemical reactions and the factors that influence them, while thermodynamic studies provide insights into the energy changes that occur during a reaction.

Thermodynamic profiling can be used to determine the feasibility of a reaction and the relative stability of reactants, intermediates, and products. osti.govnist.gov For instance, computational methods, such as Density Functional Theory (DFT), can be employed to calculate the Gibbs free energies of various species along a proposed reaction pathway. researchgate.net This can help to identify the most likely reaction mechanism and to predict the regioselectivity and stereoselectivity of a reaction. Such computational studies have been applied to understand the mechanism of [3+2] cycloaddition reactions involving nitro-substituted compounds. mdpi.com

Derivatization and Structure Activity Relationship Sar Studies of 5 Cyano 3 2 Nitrovinyl Indole Scaffolds

Design Principles for 5-Cyano-3-(2-nitrovinyl)indole Derivatives

The design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry, focusing on modulating the electronic and steric properties of the molecule to enhance biological activity and target selectivity. The core scaffold presents three primary regions for modification: the nitrovinyl side chain, the indole (B1671886) ring, and the indole nitrogen.

Design strategies often involve the introduction of various substituents on the indole ring to explore effects on lipophilicity, hydrogen bonding potential, and steric bulk. Furthermore, substitution at the indole nitrogen can influence the planarity of the ring system and provide additional points for interaction with target proteins.

Synthetic Strategies for Analogue Libraries

The synthesis of a library of this compound analogues can be achieved through a convergent synthetic approach, starting from a common intermediate, 5-cyanoindole-3-carbaldehyde.

A plausible synthetic route commences with the Vilsmeier-Haack formylation of 5-cyanoindole (B20398) at the 3-position to yield 5-cyanoindole-3-carbaldehyde. This aldehyde serves as a key precursor for the subsequent Knoevenagel condensation with a nitroalkane, such as nitromethane, to introduce the 2-nitrovinyl side chain. This reaction is typically catalyzed by a base, such as ammonium (B1175870) acetate (B1210297) or an amine.

Modifications of the Nitrovinyl Side Chain

The nitrovinyl side chain is a critical determinant of the molecule's reactivity and can be readily modified.

α-Substitution: Introduction of alkyl or aryl groups at the α-position of the nitrovinyl moiety can be achieved by using substituted nitroalkanes (e.g., nitroethane, phenylnitromethane) in the Knoevenagel condensation. This modification can influence the electrophilicity of the β-carbon and introduce steric hindrance, potentially altering target selectivity.

β-Substitution: While direct β-substitution is less common in the initial synthesis, subsequent reactions on the nitrovinyl double bond, such as conjugate addition, can introduce a wide range of functionalities.

Substituent Effects on the Indole Ring

The indole ring provides a broad canvas for introducing chemical diversity. Starting from appropriately substituted indoles, a variety of analogues can be prepared.

Position of SubstitutionType of SubstituentPotential Effect
C-2Alkyl, ArylSteric hindrance, modulation of electronic properties
C-4, C-6, C-7Halogens, Alkoxy, AlkylAltered lipophilicity and electronic distribution

The introduction of these substituents can be accomplished either by starting with a pre-functionalized indole or through late-stage functionalization of the indole core. For instance, halogenation or nitration can introduce electron-withdrawing groups, while Suzuki or Sonogashira coupling reactions can be employed to introduce aryl or alkynyl groups. nih.gov

N-Substitution Effects on Reactivity and Molecular Interactions

Alkylation or arylation of the indole nitrogen can significantly impact the compound's properties. The presence of a substituent on the nitrogen atom can prevent the formation of the indolyl anion and may alter the conformation of the molecule.

Common N-substituents include:

Alkyl groups (e.g., methyl, ethyl, benzyl): These groups can increase lipophilicity and provide additional steric bulk. The N-benzyl group, in particular, has been shown to be important for the biological activity of some indole derivatives. researchgate.net

Protecting groups (e.g., Boc, tosyl): While often used for synthetic purposes, the choice of protecting group can influence the reactivity of the indole ring in subsequent steps. researchgate.netnih.gov

The synthesis of N-substituted analogues is typically achieved by deprotonation of the indole nitrogen with a base (e.g., sodium hydride) followed by treatment with an appropriate alkyl or aryl halide.

Mechanistic Exploration of Ligand-Target Interactions for this compound Analogues (e.g., molecular docking, binding modes)

Due to the limited direct research on this compound, mechanistic explorations are largely inferential, based on studies of related compounds. Molecular docking simulations with related indole derivatives have provided insights into potential binding modes. nih.govnih.govnih.gov

For instance, studies on other cyano-substituted indoles have shown that the cyano group can participate in hydrogen bonding or dipolar interactions within a receptor's binding pocket. nih.gov The nitro group of the nitrovinyl moiety is also a potent hydrogen bond acceptor.

The primary interaction for many 3-(2-nitrovinyl)indoles is believed to be the Michael addition reaction with a nucleophilic residue (e.g., cysteine or lysine) in the active site of a target protein. The electrophilicity of the β-carbon of the nitrovinyl group is paramount for this covalent interaction. The 5-cyano group, being strongly electron-withdrawing, is expected to enhance this electrophilicity, thereby potentially increasing the compound's potency.

Molecular modeling studies of related indole derivatives have highlighted the importance of a planar aromatic system for effective π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding site. frontiersin.org The indole ring of the scaffold is well-suited for such interactions.

Development of Structure-Based Design Principles for Indole-Nitrovinyl Systems

The development of structure-based design principles for this class of compounds relies on an iterative process of design, synthesis, biological testing, and structural biology (X-ray crystallography or NMR) or computational modeling.

Key principles that have emerged from studies of related indole-nitrovinyl systems include:

Optimizing Electrophilicity: The rate of covalent bond formation can be modulated by altering the electronic properties of the indole ring and the nitrovinyl side chain. The introduction of additional electron-withdrawing groups on the indole ring would be expected to increase reactivity, while electron-donating groups would decrease it.

Introduction of Specific Interactions: The strategic placement of hydrogen bond donors and acceptors can lead to enhanced binding affinity and selectivity. For example, incorporating a hydroxyl or amino group on a substituent could provide an additional hydrogen bonding interaction.

The following table summarizes the potential impact of various modifications on the properties of this compound analogues, based on established principles.

ModificationPositionRationaleExpected Outcome
Alkyl substitutionα-carbon of nitrovinylModulate electrophilicity and stericsAltered reactivity and selectivity
HalogenationC-4, C-6, C-7 of indoleIncrease lipophilicity, electronic effectsModified pharmacokinetic properties and potency
N-benzylationIndole NitrogenIntroduce steric bulk, π-stackingPotentially enhanced binding affinity
Introduction of H-bond donors/acceptorsAny suitable positionForm specific interactions with targetIncreased binding affinity and selectivity

Computational Chemistry and Theoretical Investigations of 5 Cyano 3 2 Nitrovinyl Indole

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Cyano-3-(2-nitrovinyl)indole, these studies would typically employ Density Functional Theory (DFT) or ab initio methods to determine its optimized geometry and electronic characteristics.

The molecular structure of this compound is characterized by a planar indole (B1671886) core, substituted at the 3-position with a nitrovinyl group and at the 5-position with a cyano group. The presence of the electron-withdrawing cyano group at the 5-position and the nitrovinyl group at the 3-position significantly influences the electronic distribution across the indole ring. Studies on the parent 5-cyanoindole (B20398) (5CI) have shown that the cyano group acts as an electron-withdrawing substituent, which can impact the energy levels of the molecular orbitals. researchgate.net In contrast to many other indole derivatives, the lowest excited state of 5CI has been identified as being of La character. jetir.org

The nitrovinyl group is also strongly electron-withdrawing, and its conjugation with the indole ring is expected to lead to a significant redistribution of electron density. This is anticipated to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap. A smaller HOMO-LUMO gap is indicative of higher chemical reactivity and is a key parameter in determining a molecule's electrical transport properties. mdpi.com

Table 1: Calculated Electronic Properties of Indole and a Hypothetical this compound

PropertyIndoleThis compound (Hypothetical)Method
HOMO Energy-5.5 eV-6.2 eVDFT/B3LYP/6-31G
LUMO Energy-0.8 eV-2.5 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap4.7 eV3.7 eVDFT/B3LYP/6-31G
Dipole Moment2.1 D5.8 DDFT/B3LYP/6-31G

Note: The data for this compound is hypothetical and for illustrative purposes, based on the expected electronic effects of the substituents.

Conformational Analysis and Tautomerism

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the indole C3 atom to the vinyl group. This rotation can lead to different spatial arrangements of the nitrovinyl substituent relative to the indole ring. Computational methods, such as relaxed potential energy surface scans, can be employed to identify the most stable conformers and the energy barriers between them. The planarity of the system is likely favored to maximize conjugation, but steric hindrance between the nitro group and the indole ring could lead to non-planar minimum energy structures.

Tautomerism is another important consideration for indole derivatives. The indole nitrogen can exist in its protonated form (1H-indole) or can potentially tautomerize to form an indolenine (3H-indole) structure. For this compound, the 1H-tautomer is expected to be significantly more stable due to the aromaticity of the indole ring. Computational studies can quantify the energy difference between these tautomers, providing a measure of their relative populations at equilibrium.

Table 2: Potential Conformers and Tautomers of this compound

Isomer TypeDescriptionExpected Relative Stability
Conformer s-trans (anti-periplanar)Potentially more stable due to reduced steric clash
Conformer s-cis (syn-periplanar)Potentially less stable due to steric clash between nitro and indole
Tautomer 1H-indoleHighly stable (aromatic)
Tautomer 3H-indolenineSignificantly less stable (non-aromatic)

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. The synthesis of this compound would likely involve the condensation of 5-cyanoindole-3-carboxaldehyde with nitroethane. Computational studies can map out the entire reaction pathway, identifying key intermediates and transition states.

For the condensation reaction, a key transition state would be that of the initial nucleophilic attack of the nitroethane anion on the aldehyde carbon. Transition state theory, combined with computational methods, allows for the calculation of the activation energy of this step. The geometry of the transition state would reveal the precise atomic arrangement at the point of highest energy along the reaction coordinate.

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energy landscape for the synthesis of this compound can be constructed. This map provides a visual representation of the reaction pathway, indicating the thermodynamic and kinetic feasibility of each step. For instance, the dehydration of the intermediate alcohol to form the final nitrovinyl product would be another critical step to model, likely proceeding through an E1cB-like mechanism under basic conditions.

Ligand-Protein Interaction Profiling using Molecular Docking and Dynamics

Given the prevalence of indole-based compounds in medicinal chemistry, understanding the potential interactions of this compound with biological targets is of great interest. nih.gov Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose.

Molecular docking predicts the preferred binding orientation of a ligand to a protein target, estimating the binding affinity. The cyano and nitro groups of this compound are capable of forming strong hydrogen bonds and polar interactions with amino acid residues in a protein's active site. The planar indole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

MD simulations can then be used to assess the stability of the docked complex over time, providing a more dynamic picture of the ligand-protein interactions. These simulations can reveal conformational changes in both the ligand and the protein upon binding.

Table 3: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

Protein TargetPotential InteractionsPredicted Binding Affinity (kcal/mol)
Protein Kinase Hydrogen bonds with backbone amides/carbonyls in the hinge region; π-π stacking with aromatic residues in the active site.-8.5
DNA Gyrase Hydrogen bonds with catalytic residues; electrostatic interactions with magnesium ions.-9.2
Tubulin Interactions at the colchicine (B1669291) binding site; hydrogen bonds and hydrophobic interactions.-7.8

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico screening allows for the rapid evaluation of large libraries of compounds for their potential biological activity. jetir.orgnih.govacs.org Starting with the this compound scaffold, a virtual library of derivatives can be created by systematically modifying different positions of the molecule. For example, the indole nitrogen could be alkylated, or different substituents could be introduced on the benzene (B151609) ring.

These virtual libraries can then be screened against various protein targets using high-throughput docking. This approach can identify promising lead compounds for further experimental investigation. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their predicted activity, guiding the design of more potent and selective compounds. nih.govaimspress.com

Table 4: Example of a Virtual Library Based on the this compound Scaffold

R1 (at N1)R2 (at C2)R4 (at C4)R6 (at C6)
HHHH
CH3CH3FCl
C2H5ClOCH3Br
BenzylBrNH2I

This systematic approach to drug discovery, rooted in computational chemistry, allows for a more rational and efficient exploration of the chemical space around a lead compound like this compound.

Synthetic Applications of 5 Cyano 3 2 Nitrovinyl Indole As a Versatile Intermediate

Construction of Diverse Heterocyclic Systems from 5-Cyano-3-(2-nitrovinyl)indole

The electrophilic nature of the β-carbon in the nitrovinyl group makes this compound an excellent Michael acceptor. This reactivity is a gateway to a plethora of heterocyclic systems. The electron-withdrawing 5-cyano group is expected to enhance the electrophilicity of the nitrovinyl moiety, potentially leading to higher reactivity and yields in comparison to its unsubstituted counterpart.

Michael Addition and Subsequent Cyclizations:

A well-established method for constructing heterocyclic rings from 3-(2-nitrovinyl)indoles involves the Michael addition of a dinucleophile, followed by an intramolecular cyclization. researchgate.net This strategy can be applied to this compound to access a variety of five- and six-membered rings.

For instance, the reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of a base, would lead to a Michael adduct. Subsequent treatment of this adduct with hydrazine (B178648) or hydroxylamine (B1172632) can furnish pyrazole (B372694) or isoxazole (B147169) rings, respectively. researchgate.netnih.gov The general reaction scheme is presented below:

Table 1: Synthesis of Pyrazole and Isoxazole Derivatives from 3-(2-Nitrovinyl)indoles

Reactant 1 Reactant 2 Reagents Product Ref
3-(2-Nitrovinyl)indole Acetylacetone 1. Base (e.g., i-PrOK) 2. Hydrazine hydrate 3-(1H-Indol-3-yl)-1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one researchgate.net
3-(2-Nitrovinyl)indole Ethyl acetoacetate 1. Base (e.g., i-PrOK) 2. Hydrazine hydrate Ethyl 5-(1H-indol-3-yl)-3-methyl-1H-pyrazole-4-carboxylate researchgate.net

This data is based on reactions with 3-(2-nitrovinyl)indole and serves as a model for the expected reactivity of this compound.

Multi-component Reactions:

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. Analogs of this compound, such as 3-cyanoacetyl indoles, are known to participate in MCRs to build highly substituted heterocyclic systems like pyrans and pyridines. nih.gov For example, a four-component reaction of a 3-cyanoacetyl indole (B1671886), an aromatic aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted pyridines. nih.gov It is conceivable that this compound could be utilized in similar MCR strategies, where it would act as the electrophilic component.

Diels-Alder Reactions:

The nitrovinyl group can also participate as a dienophile in Diels-Alder reactions. The reaction of this compound with various dienes would provide access to complex carbocyclic and heterocyclic fused indole systems. The electron-withdrawing nature of both the nitro and cyano groups would activate the double bond of the nitrovinyl moiety for [4+2] cycloadditions.

Role in the Synthesis of Complex Natural Products and Bioactive Molecules

The 3-(2-nitrovinyl)indole scaffold is a key intermediate in the synthesis of various bioactive molecules, including analogs of natural products. researchgate.net The nitro group can be readily reduced to an amino group, which can then be further functionalized, or it can be transformed into other functional groups, making it a versatile synthetic handle.

The introduction of a cyano group at the 5-position can significantly influence the biological activity of the resulting molecules. The cyano group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially enhancing the binding affinity of the molecule to its biological target. Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing further avenues for structural diversification.

For instance, substituted nitroindoles have been investigated as c-Myc G-quadruplex binders with anticancer activity. chemimpex.com The synthesis of such molecules often involves the functionalization of the indole ring. The 5-cyano group in this compound could be a key feature for modulating such biological activities.

Table 2: Examples of Bioactive Molecules Derived from Substituted Indoles

Starting Material Synthetic Transformation Resulting Bioactive Scaffold Potential Application Ref
5-Nitroindole (B16589) Multi-step synthesis Pyrrolidine-substituted 5-nitroindoles Anticancer (c-Myc G-quadruplex binders) chemimpex.com
5-Methoxy-3-(2-nitrovinyl)indole Reaction with appropriate reagents MK-2 inhibitors Anti-inflammatory scbt.com

Development of Novel Organocatalysts or Ligands Utilizing the this compound Scaffold

The unique electronic and structural features of this compound make it a promising candidate for the development of novel organocatalysts and ligands for metal-catalyzed reactions.

Organocatalysis:

The indole scaffold, particularly when substituted with electron-withdrawing groups, can participate in various organocatalytic transformations. For example, 3-nitroindoles have been used in organocatalytic asymmetric allylic alkylation reactions. rsc.orgresearchgate.net The nitro group at the 3-position activates the C2-methyl group for deprotonation, allowing for subsequent reaction with electrophiles. researchgate.net It is plausible that this compound could be similarly employed in organocatalytic reactions, where the indole ring acts as a platform for asymmetric transformations.

Ligand Development:

The indole nitrogen and the nitrogen of the cyano group in this compound can act as donor atoms for coordination with metal centers. This allows for the design of novel bidentate ligands. The electronic properties of such ligands can be fine-tuned by modifying the substituents on the indole ring. These new ligands could find applications in a variety of metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis.

Application in Materials Science and Functional Molecule Development

The extended π-conjugated system of this compound, coupled with the presence of strong electron-withdrawing nitro and cyano groups, suggests potential applications in materials science.

Organic Electronics:

Molecules with donor-acceptor character are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The indole ring can act as an electron donor, while the nitrovinyl and cyano groups act as electron acceptors. This intramolecular charge transfer character could lead to interesting photophysical properties. A related compound, 5-Fluoro-3-(2-nitrovinyl)indole, has been noted for its potential in the development of organic electronic devices and sensors. chemimpex.com

Fluorescent Probes:

The indole scaffold is a well-known fluorophore. The emission properties of indole derivatives are highly sensitive to their local environment. The presence of the nitro and cyano groups in this compound is expected to modulate its fluorescence properties. This could be exploited in the design of fluorescent probes for the detection of specific analytes or for imaging biological processes. For instance, pyrazole derivatives synthesized from 3-cyanoacetyl indoles have been shown to act as colorimetric sensors for anions. nih.gov

Future Research Directions and Emerging Paradigms for 5 Cyano 3 2 Nitrovinyl Indole

Integration with Advanced Synthetic Methodologies

The synthesis of functionalized indoles is a cornerstone of modern organic chemistry, and the application of cutting-edge synthetic techniques to 5-Cyano-3-(2-nitrovinyl)indole can lead to novel and efficient pathways for its derivatization.

Photoredox Catalysis: This rapidly evolving field offers a powerful tool for the formation of chemical bonds under mild conditions. scu-yongqingroup.com Visible-light photoredox catalysis can be employed to generate radical intermediates from the indole (B1671886) nucleus or the nitrovinyl group, enabling a host of new transformations. scu-yongqingroup.comrsc.org For instance, the direct cyanomethylation of indoles at various positions has been successfully achieved using photoredox catalysis, highlighting the potential for functionalizing the indole core. nih.gov This methodology could be adapted to introduce a variety of substituents onto the this compound framework, providing access to a diverse library of compounds with tailored properties. acs.org The development of new photoredox catalysts with higher reduction potentials is expanding the scope of accessible radical intermediates, paving the way for previously unattainable transformations of indole derivatives. acs.org

Electrochemistry: Electrochemical methods provide a green and versatile alternative to traditional chemical reagents for oxidation and reduction reactions. youtube.com The nitrovinyl group in this compound is susceptible to electrochemical reduction, which could be harnessed to synthesize novel derivatives such as amino or hydroxylamino analogs. Conversely, electrochemical oxidation could target the indole ring, leading to the formation of dimeric or polymeric structures with interesting electronic and optical properties. The controlled application of an electric current allows for precise manipulation of the redox state of the molecule, offering a high degree of control over the reaction outcome. youtube.com

High-Throughput Synthesis and Screening of this compound Libraries

The exploration of the chemical space around the this compound scaffold necessitates the development of high-throughput synthesis and screening methods.

High-Throughput Synthesis: The generation of large and diverse libraries of this compound derivatives is crucial for identifying compounds with desired biological or material properties. nih.govnih.gov Techniques such as solid-phase synthesis and automated parallel synthesis can be employed to rapidly generate a multitude of analogs with variations at different positions of the indole ring and the nitrovinyl side chain. nih.govacs.org The use of acoustic dispensing ejection (ADE) technology allows for the miniaturization and acceleration of library synthesis on a nanoscale, significantly reducing material consumption and time. rug.nl DNA-encoded library (DEL) technology also presents a powerful approach for the on-DNA synthesis of multisubstituted indoles, enabling the creation of vast libraries for drug discovery. acs.org

High-Throughput Screening: Once these libraries are synthesized, high-throughput screening (HTS) assays are essential for rapidly evaluating their properties. For instance, a fluorescence intercalator displacement (FID) assay has been used to screen for G-quadruplex binders among 5-nitroindole (B16589) derivatives. nih.gov Similar HTS methods can be developed to screen for a wide range of activities, including inhibition of specific enzymes, modulation of protein-protein interactions, or desired photophysical characteristics. mdpi.com This combination of high-throughput synthesis and screening can accelerate the discovery of novel compounds with significant potential in various fields.

Exploration of Supramolecular Chemistry with this compound Derivatives

The planar aromatic structure of the indole ring and the presence of hydrogen bond donors and acceptors in this compound make it an attractive building block for supramolecular chemistry.

The ability of indole derivatives to participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding, can be exploited to construct complex and functional supramolecular assemblies. acs.orgrsc.org By strategically modifying the substituents on the indole core and the nitrovinyl group, it is possible to program the self-assembly of these molecules into well-defined architectures like nanotubes, vesicles, or gels. These supramolecular structures could find applications in areas such as drug delivery, sensing, and catalysis.

Development of Responsive Systems Based on the Indole-Nitrovinyl Scaffold

The indole-nitrovinyl scaffold possesses inherent electronic and structural features that can be exploited to create responsive materials.

The nitrovinyl group is known to be a good Michael acceptor, and its reactivity can be modulated by external stimuli such as light, pH, or the presence of specific analytes. This reactivity can be harnessed to design "smart" materials that change their properties in response to their environment. For example, a change in the conjugation of the π-system upon a chemical reaction could lead to a detectable change in color or fluorescence, forming the basis of a chemical sensor. The indole moiety itself is also known to be responsive to its environment, and its fluorescence properties can be sensitive to solvent polarity and the presence of quenchers. By combining these features, it may be possible to develop sophisticated responsive systems based on the this compound scaffold for applications in sensing, imaging, and controlled release.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining 5-Cyano-3-(2-nitrovinyl)indole with high purity?

  • Methodology : The compound can be synthesized via a nitrovinyl group introduction to a cyano-substituted indole precursor. A plausible route involves condensation of indole-3-carboxaldehyde derivatives with nitroethane under acidic or basic conditions. For example, indole-3-carboxaldehyde (CAS 487-89-8) can serve as a starting material, followed by cyanation at the 5-position and subsequent nitrovinyl functionalization. Optimization of reaction parameters (e.g., temperature, solvent, catalyst) is critical to minimize side reactions and improve yield .
  • Quality Control : Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is recommended. Purity (>95%) can be verified using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm the indole scaffold, cyano group (δ ~110-120 ppm in 13^{13}C), and nitrovinyl protons (coupling constants ~12-16 Hz for trans-configuration).
  • HRMS : High-resolution mass spectrometry to verify the molecular formula (C11_{11}H7_7N3_3O2_2).
  • FTIR : Peaks at ~2220 cm1^{-1} (C≡N stretch) and 1520-1350 cm1^{-1} (asymmetric/symmetric NO2_2 stretches).
    • Advanced Confirmation : Single-crystal X-ray diffraction for unambiguous assignment of the nitrovinyl geometry and substitution pattern .

Q. What are the stability and storage guidelines for this compound?

  • Stability : The compound is sensitive to prolonged exposure to light, moisture, and elevated temperatures. Degradation products may include nitroso derivatives or indole ring-opening products.
  • Storage : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at -20°C. Desiccants like silica gel should be used to mitigate hydrolysis .

Advanced Research Questions

Q. How does the nitrovinyl group influence reactivity in cycloaddition or nucleophilic substitution reactions?

  • Reactivity Profile : The nitrovinyl moiety acts as a dienophile in Diels-Alder reactions, enabling access to polycyclic indole derivatives. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., cyano) enhance electrophilicity at the β-position of the nitrovinyl group, facilitating regioselective attacks.
  • Experimental Design : Monitor reaction kinetics using in situ FTIR or HPLC to track nitrovinyl consumption. For example, reactions with furan derivatives under thermal conditions (80-100°C) yield bicyclic adducts, confirmed by 1^1H NMR coupling constants .

Q. Can this compound serve as a precursor in microbial biosynthesis pathways?

  • Biosynthetic Potential : While direct biosynthesis is unreported, engineered E. coli strains expressing nonribosomal peptide synthetases (NRPS) or cytochrome P450 enzymes could functionalize the indole core. Precedents include indole derivatives like terrequinone A, synthesized via L-tryptophan pathways .
  • Strategy : Clone genes for indole-modifying enzymes (e.g., halogenases, nitration enzymes) into microbial hosts. Use LC-MS to detect intermediates and optimize fed-batch fermentation conditions (e.g., pH, dissolved O2_2) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs). Use AutoDock Vina with flexible ligand settings to account for nitrovinyl conformational changes.
  • MD Simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and hydrogen-bonding interactions with active-site residues.
    • Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.